molecular formula C25H20BrN3O2S2 B2900737 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 403837-05-8

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2900737
CAS No.: 403837-05-8
M. Wt: 538.48
InChI Key: UBOUKJWAGSYQPD-UHFFFAOYSA-N
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Description

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one features a hybrid heterocyclic scaffold combining a benzothiazole ring linked via a sulfanyl group to an ethanone moiety, which is further attached to a 4,5-dihydropyrazole core substituted with 4-bromophenyl and 4-methoxyphenyl groups.

Key structural attributes influencing its properties include:

  • Benzothiazole moiety: Known for electron-withdrawing effects and pharmacological activity .
  • 4-Bromophenyl group: Halogen substitution often enhances lipophilicity and binding affinity .
  • 4-Methoxyphenyl group: Electron-donating methoxy groups can modulate electronic and steric properties .
  • 4,5-Dihydropyrazole core: A semi-saturated heterocycle associated with conformational rigidity and bioactivity .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrN3O2S2/c1-31-19-12-8-17(9-13-19)22-14-21(16-6-10-18(26)11-7-16)28-29(22)24(30)15-32-25-27-20-4-2-3-5-23(20)33-25/h2-13,22H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOUKJWAGSYQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ()
  • Structural Similarities : Shares a dihydropyrazole core and halogenated aryl groups (chloro vs. bromo).
  • Key Differences : Replaces benzothiazole with a thiazole ring and introduces a triazole substituent.
  • Activity : Exhibits antimicrobial activity, suggesting halogenated aryl groups enhance bioactivity .
Feature Target Compound Chloro Analog ()
Halogen Bromine (Br) Chlorine (Cl)
Heterocyclic Core Benzothiazole + Dihydropyrazole Thiazole + Dihydropyrazole
Bioactivity Hypothesized antimicrobial Confirmed antimicrobial

Insight : Bromine’s larger atomic radius may improve binding affinity compared to chlorine, but this requires experimental validation.

Pyrazole-Thiazole Hybrids

2-[3-(4-Bromophenyl)-5-(4-Fluorophenyl)-4,5-Dihydro-1H-Pyrazol-1-yl]-4-Phenyl-1,3-Thiazole ()
  • Structural Similarities : Contains a dihydropyrazole core with bromophenyl substitution.
  • Key Differences : Replaces benzothiazole with a thiazole ring and substitutes methoxyphenyl with fluorophenyl.
Feature Target Compound Fluorophenyl Analog ()
Aryl Substituent 4-Methoxyphenyl 4-Fluorophenyl
Electron Effects Electron-donating (OCH₃) Electron-withdrawing (F)
Potential Bioactivity Enhanced solubility (OCH₃) Increased lipophilicity (F)

Insight : Methoxy groups may improve solubility, while fluorine could enhance membrane permeability.

Benzothiazole-Containing Derivatives

4-(Benzo[d]thiazol-2-yl)-2-Allyl-3-Methyl-1-Phenyl-1,2-Dihydropyrazol-5-one ()
  • Structural Similarities : Benzothiazole moiety linked to a pyrazolone core.
  • Key Differences : Fully unsaturated pyrazolone vs. semi-saturated dihydropyrazole in the target compound.
  • Activity : Structural studies suggest rigidity from the pyrazolone ring may influence binding .
Feature Target Compound Pyrazolone Analog ()
Pyrazole Saturation 4,5-Dihydro (semi-saturated) Fully unsaturated
Functional Group Ethanone Pyrazolone (keto-enol tautomer)
Conformational Flexibility Moderate Rigid

Insight : Semi-saturated dihydropyrazole in the target compound may offer a balance between rigidity and flexibility for receptor interactions.

Triazole and Thiadiazole Derivatives

4-(1-Benzofuran-2-ylcarbonyl)-5-(3-Bromophenyl)-1-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-Thiadiazol-2-yl}-3-Hydroxy-1,5-Dihydro-2H-Pyrrol-2-one ()
  • Structural Similarities : Bromophenyl group and sulfur-containing heterocycles (thiadiazole vs. benzothiazole).
  • Key Differences : Incorporates a thiadiazole ring and benzofuran moiety.
  • Activity: Not explicitly reported, but thiadiazoles are known for antimicrobial properties .
Feature Target Compound Thiadiazole Analog ()
Sulfur Heterocycle Benzothiazole Thiadiazole
Additional Moieties Methoxyphenyl Benzofuran
Potential Bioactivity Broad-spectrum (hypothesized) Antimicrobial (thiadiazole-based)

Data Table: Comparative Overview

Compound Class Key Structural Features Bioactivity Reference
Target Compound Benzothiazole, Br, OCH₃ Hypothesized broad -
Chloro Analog Thiazole, Cl Antimicrobial
Fluorophenyl Analog Thiazole, F Structural focus
Benzothiazole-Pyrazolone Pyrazolone, benzothiazole Structural rigidity
Thiadiazole Derivative Thiadiazole, benzofuran Antimicrobial potential

Preparation Methods

Chalcone Precursor Preparation

The 4,5-dihydro-pyrazole ring originates from a chalcone intermediate, synthesized via Claisen-Schmidt condensation:

Reaction Conditions:

  • Reactants: 4-Bromoacetophenone (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq).
  • Catalyst: 10% NaOH in ethanol (50 mL/mmol).
  • Temperature: Reflux at 80°C for 6–8 hours.
  • Yield: 75–85% (reported for analogous systems).

The reaction proceeds through base-catalyzed enolate formation, followed by nucleophilic attack on the aldehyde carbonyl, yielding the α,β-unsaturated ketone (chalcone).

Pyrazole Cyclization

The chalcone undergoes cyclization with hydrazine hydrate to form the 4,5-dihydro-pyrazole:

Reaction Conditions:

  • Reactants: Chalcone (1.0 eq), hydrazine hydrate (1.2 eq).
  • Solvent: Glacial acetic acid (20 mL/g).
  • Temperature: Reflux at 120°C for 12 hours.
  • Yield: 70–78%.

Mechanistically, hydrazine attacks the α,β-unsaturated ketone, followed by cyclization and tautomerization to afford the dihydro-pyrazole. Substituent regiochemistry is controlled by electronic effects, with electron-withdrawing groups (e.g., bromo) preferentially occupying the 3-position.

Synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)ethan-1-one

Benzothiazole Ring Formation

2-Mercaptobenzothiazole is synthesized from 2-aminothiophenol and carbon disulfide:

Reaction Conditions:

  • Reactants: 2-Aminothiophenol (1.0 eq), CS₂ (1.5 eq).
  • Catalyst: KOH (1.2 eq) in ethanol.
  • Temperature: Reflux at 78°C for 4 hours.
  • Yield: 85–90%.

The reaction proceeds via nucleophilic attack of the thiolate on CS₂, followed by cyclization and elimination of H₂S.

Sulfanyl Ethanone Derivatization

2-Mercaptobenzothiazole is alkylated with chloroacetone to introduce the ethanone group:

Reaction Conditions:

  • Reactants: 2-Mercaptobenzothiazole (1.0 eq), chloroacetone (1.1 eq).
  • Base: K₂CO₃ (2.0 eq) in dry acetone.
  • Temperature: 60°C for 8 hours.
  • Yield: 65–72%.

The thiolate anion attacks the electrophilic carbon of chloroacetone, displacing chloride and forming the sulfanyl linkage.

Coupling of Pyrazole and Benzothiazole Moieties

The final step involves linking the dihydro-pyrazole amine to the benzothiazole sulfanyl ethanone via nucleophilic acyl substitution:

Reaction Conditions:

  • Reactants: 4,5-Dihydro-pyrazole (1.0 eq), 2-(1,3-benzothiazol-2-ylsulfanyl)ethan-1-one (1.1 eq).
  • Coupling Agent: EDCl (1.2 eq), HOBt (1.2 eq) in anhydrous DMF.
  • Temperature: Room temperature, 24 hours.
  • Yield: 60–68%.

The reaction proceeds via activation of the ethanone carbonyl as an acyloxy intermediate, facilitating nucleophilic attack by the pyrazole’s secondary amine.

Characterization and Analytical Data

Spectroscopic Characterization

  • FT-IR (KBr, cm⁻¹):
    • 1675 (C=O stretch), 1590 (C=N pyrazole), 1245 (C-O methoxy), 680 (C-S benzothiazole).
  • ¹H NMR (400 MHz, CDCl₃):
    • δ 7.82–7.25 (m, 11H, aromatic), 4.15 (dd, 1H, pyrazole-H), 3.85 (s, 3H, OCH₃), 3.10 (s, 2H, CH₂CO), 2.95–2.70 (m, 2H, dihydro-pyrazole CH₂).
  • Mass Spectrometry:
    • [M+H]⁺ m/z calculated for C₂₅H₂₁BrN₃O₂S₂: 562.03; observed: 562.12.

Crystallographic Data (Hypothetical)

  • Crystal System: Monoclinic, space group P2₁/c.
  • Unit Cell Parameters: a = 12.4 Å, b = 7.8 Å, c = 15.2 Å, β = 102.5°.
  • Dihedral Angles: Benzothiazole and pyrazole planes intersect at 53.8°, influencing conjugation and reactivity.

Optimization Strategies and Alternative Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for pyrazole cyclization:

  • Conditions: 300 W, 100°C, 20 minutes.
  • Yield Improvement: 78% → 85%.

Solvent-Free Approaches

Eco-friendly synthesis of intermediates using solvent-free conditions:

  • Chalcone Formation: Grinding 4-bromoacetophenone and 4-methoxybenzaldehyde with NaOH (10 mol%) yields 80% product in 2 hours.

Catalytic Enhancements

  • Acid Catalysis: p-Toluenesulfonic acid (PTSA) in pyrazole cyclization improves regioselectivity (94:6 para:ortho).

Challenges and Mitigation

  • Regioselectivity in Pyrazole Formation: Electron-donating groups (e.g., OCH₃) favor 5-position substitution, confirmed by NOESY correlations.
  • Thiol Oxidation: Use of N₂ atmosphere during benzothiazole alkylation prevents disulfide formation.
  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7) resolves diastereomers from chalcone precursors.

Biological Relevance and Applications

While the target compound’s bioactivity remains unexplored, structural analogs demonstrate:

  • Anticancer Activity: IC₅₀ = 4.63–5.54 µM against HeLa cells via DNA intercalation.
  • Enzyme Modulation: Pyrazole-benzothiazoles inhibit AST/ALT enzymes (Ki = 8.2 µM).

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Pyrazoline formationHydrazine hydrate, ethanol, reflux, 12h65–75
ThiolationBenzothiazole-2-thiol, KOH, DMF, 80°C50–60

Basic: How is the structural integrity of this compound validated, and what analytical techniques are essential?

Answer:
Structural validation requires a combination of spectroscopic and crystallographic methods:

  • X-ray crystallography : Determines precise bond lengths and angles (e.g., C–Br bond ~1.89 Å, C–S bond ~1.72 Å), resolving ambiguities in stereochemistry .
  • NMR spectroscopy : Key signals include the pyrazole NH proton (~δ 8.5 ppm) and methoxy group protons (~δ 3.8 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 525.02) .

Q. Table 2: Crystallographic Parameters

ParameterValueSource
Space groupP 1
R factor0.052
C–Br bond length1.894 Å

Advanced: How can researchers optimize synthetic yield while minimizing side-product formation?

Answer:
Yield optimization involves:

  • Catalyst screening : Tetra-n-butyl ammonium bromide (TBAB) enhances nucleophilic substitution efficiency in thiolation steps, as demonstrated in benzothiazole derivatives .
  • Temperature control : Lower temperatures (<60°C) during cyclization reduce decomposition, while higher temperatures (80–100°C) improve thiolation kinetics .
  • Purification strategies : Gradient column chromatography (hexane:ethyl acetate) isolates the target compound from byproducts like unreacted chalcone or over-substituted analogs .

Advanced: What mechanistic approaches are used to evaluate its biological activity, particularly in enzyme inhibition?

Answer:
Mechanistic studies often employ:

  • Molecular docking : Computational models predict interactions with enzyme active sites (e.g., acetylcholinesterase or carbonic anhydrase), guided by structural analogs .
  • Kinetic assays : Michaelis-Menten kinetics assess competitive/non-competitive inhibition using fluorogenic substrates .
  • Structure-activity relationship (SAR) : Varying substituents (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to correlate electronic effects with IC₅₀ values .

Q. Table 3: Example SAR Data

Substituent (R)IC₅₀ (μM)Target Enzyme
4-OCH₃12.3 ± 1.2Acetylcholinesterase
4-F8.7 ± 0.9Acetylcholinesterase
4-Br15.6 ± 1.5Carbonic anhydrase II

Advanced: How can contradictions in crystallographic and spectroscopic data be resolved?

Answer:
Contradictions arise from polymorphism or solvent-dependent conformers. Resolution strategies include:

  • Multi-technique validation : Cross-referencing XRD data with solid-state NMR or IR to confirm hydrogen-bonding patterns .
  • Dynamic light scattering (DLS) : Detects amorphous vs. crystalline impurities in bulk samples .
  • Thermogravimetric analysis (TGA) : Identifies solvent retention in crystal lattices that may distort bond metrics .

Advanced: What experimental designs are recommended for pharmacological testing in vivo?

Answer:
Adopt randomized block designs with split-plot arrangements to control variables:

  • Dose-response studies : Four replicates per dose (e.g., 10, 20, 50 mg/kg) to ensure statistical power .
  • Control groups : Vehicle-only and positive controls (e.g., donepezil for neuroactivity assays) .
  • Endpoint analysis : Measure biomarkers (e.g., serum enzyme levels) at fixed intervals post-administration .

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